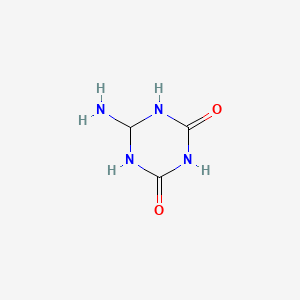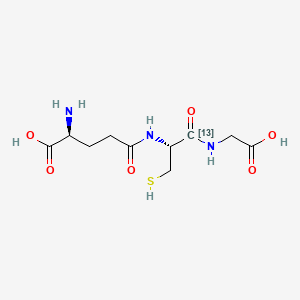
L-Glutathione reduced-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutathione reduced-13C, also known as γ-L-Glutamyl-L-cysteinyl-glycine-13C, is a 13C-labeled form of L-Glutathione reduced. L-Glutathione reduced is an endogenous antioxidant and oxygen free radical scavenger. It plays a crucial role in protecting cells from oxidative stress and maintaining cellular redox balance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutathione reduced-13C involves the incorporation of the 13C isotope into the L-Glutathione reduced molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic methods. The chemical synthesis typically involves the use of 13C-labeled precursors, such as 13C-labeled amino acids, which are then assembled into the tripeptide structure of L-Glutathione reduced .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using 13C-labeled starting materials. The process includes multiple steps of purification and quality control to ensure the final product’s purity and isotopic labeling efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutathione reduced-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role as an antioxidant and in detoxification processes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major products formed from the reactions of this compound include oxidized glutathione (GSSG) and various conjugates formed through substitution reactions with electrophilic compounds .
Wissenschaftliche Forschungsanwendungen
L-Glutathione reduced-13C has a wide range of scientific research applications:
Wirkmechanismus
L-Glutathione reduced-13C exerts its effects primarily through its antioxidant properties. It participates in the reduction of reactive oxygen species and the detoxification of harmful compounds. The molecular targets include enzymes like glutathione peroxidase and glutathione S-transferase, which utilize glutathione in their catalytic cycles . The pathways involved include the glutathione redox cycle and the detoxification pathways mediated by conjugation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutathione reduced: The non-labeled form of L-Glutathione reduced, which has similar antioxidant properties but lacks the 13C label.
Oxidized Glutathione (GSSG): The oxidized form of glutathione, which is involved in redox cycling but does not possess the same reducing power as L-Glutathione reduced.
Liposomal Glutathione: A form of glutathione encapsulated in liposomes for enhanced bioavailability.
Uniqueness
L-Glutathione reduced-13C is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of glutathione metabolism is crucial.
Eigenschaften
Molekularformel |
C10H17N3O6S |
|---|---|
Molekulargewicht |
308.32 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanyl(113C)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i9+1 |
InChI-Schlüssel |
RWSXRVCMGQZWBV-MFPUQRTKSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CS)[13C](=O)NCC(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


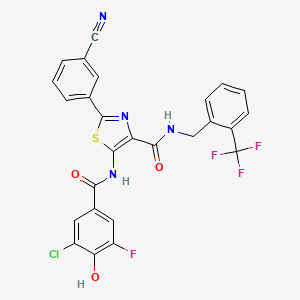
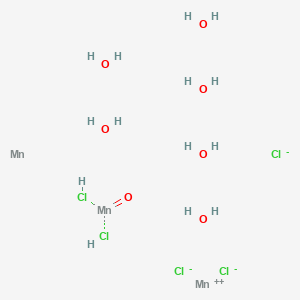
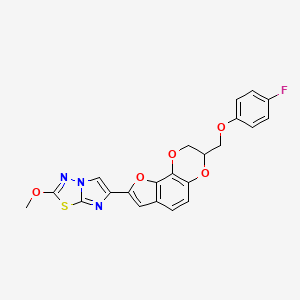

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)

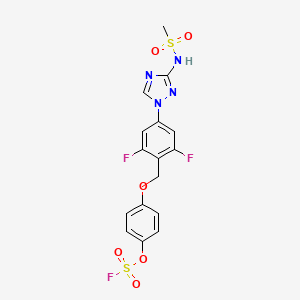
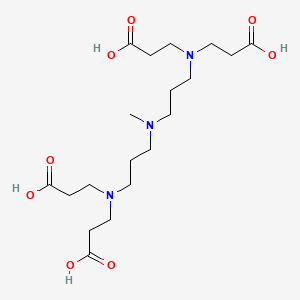


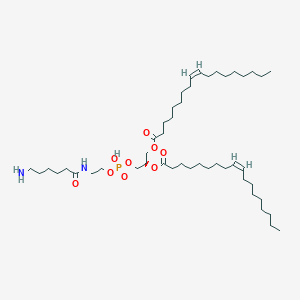

![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)
